molecular formula C8H12N2O2S B15306496 Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Cat. No.: B15306496
M. Wt: 200.26 g/mol
InChI Key: BJWBKTJNPCNWQV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate (CAS: 90197-52-7) is a polyfunctionalized isothiazole derivative characterized by a methyl group at position 3, a methylamino substituent at position 5, and an ethyl ester at position 4 of the heterocyclic ring . Isothiazoles are sulfur- and nitrogen-containing heterocycles with notable applications in medicinal chemistry and materials science due to their electronic properties and ability to engage in hydrogen bonding.

Properties

IUPAC Name

ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWBKTJNPCNWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-methyl-4-isothiazolecarboxylate with methylamine in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with microbial cell wall synthesis or inhibit specific signaling pathways in cancer cells .

Comparison with Similar Compounds

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate (CAS: Not provided)

  • Key Differences: Replaces the methylamino group at position 5 with a carbamoyl group and introduces a bromine atom at position 3.
  • This compound was synthesized in 93% yield via concentrated sulfuric acid treatment of a nitrile precursor .
  • Applications : Brominated isothiazoles are intermediates in cross-coupling reactions, whereas carbamoyl groups are common in bioactive molecules.

Ethyl 5-Amino-3-methylisothiazole-4-carboxylate Derivatives

  • Key Differences: Features a primary amino group at position 5 instead of methylamino.
  • Crystal Packing: Forms chains via N–H···O hydrogen bonds between the amino group and ester carbonyl, creating an R₂²(7) motif along the crystallographic b-axis. This contrasts with the methylamino analog, where N–H···O interactions may differ due to steric hindrance from the methyl group .

Comparison with Isoxazole Analogs

Isoxazoles, which replace sulfur with oxygen, exhibit distinct electronic and hydrogen-bonding properties:

Ethyl 5-Methylisoxazole-4-carboxylate (CAS: 51135-73-0)

  • Key Differences: Lacks the methylamino group and sulfur atom.
  • Synthesis: Prepared via cyclization of oxime intermediates with ethyl 2-butenoate, a method adaptable to isothiazole derivatives .

Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate

  • Key Differences: Contains methoxy and amino groups at positions 3 and 4, respectively.
  • Crystallography: Crystallizes in the monoclinic P2₁/c space group with hydrogen bonds involving the amino and ester groups. The methoxy group introduces steric and electronic effects absent in the target compound .

Hydrogen Bonding and Crystal Packing

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate likely exhibits hydrogen-bonding patterns distinct from its analogs:

  • Ethyl 5-Amino-3-methylisothiazole-4-carboxylate: Forms N–H···O=C and N–H···N(isothiazole) bonds, leading to 1D chains .
  • Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate: Engages in N–H···O and C–H···O interactions, resulting in a 3D network .
  • Divergence: The methylamino group in the target compound may reduce hydrogen-bond donor capacity compared to primary amines, favoring weaker interactions or alternative packing motifs.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Heterocycle Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Isothiazole 3-Me, 5-MeNH, 4-COOEt C₈H₁₁N₂O₂S Potential bioactive intermediate
Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate Isothiazole 3-Br, 5-CONH₂, 4-COOMe C₆H₅BrN₂O₃S Electrophilic coupling substrate
Ethyl 5-methylisoxazole-4-carboxylate Isoxazole 5-Me, 4-COOEt C₇H₉NO₃ Synthetic intermediate
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Isoxazole 3-OMe, 4-NH₂, 5-COOMe C₆H₈N₂O₄ Crystallographic model compound

Table 2. Hydrogen Bonding Patterns in Crystal Structures

Compound Hydrogen Bond Donor-Acceptor Pairs Packing Motif Reference
Ethyl 5-amino-3-methylisothiazole-4-carboxylate N–H···O=C, N–H···N(isothiazole) 1D chains
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate N–H···O, C–H···O 3D network

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